Several databases such as PubChem [] provide details on the physical and chemical properties of 4-(1-Ethyl-1,3-dimethylpentyl)phenol. This information can be a starting point for researchers to understand its potential behavior in experiments.
Since the exact research applications are unknown, scientists might be exploring 4-(1-Ethyl-1,3-dimethylpentyl)phenol due to its structural similarity to other known compounds. For instance, a closely related molecule, 4-(1-Ethyl-1,4-dimethylpentyl)phenol (also known as 4-Nonylphenol 112), has been studied for its presence in environmental samples.
Due to the phenol group, 4-(1-Ethyl-1,3-dimethylpentyl)phenol might hold potential for various research areas commonly associated with phenols. Phenols can exhibit a range of properties including acidity, antioxidant activity, and hormonal effects []. These properties have been investigated for various applications in medicine, materials science, and environmental studies.
4-(1-Ethyl-1,3-dimethylpentyl)phenol is an organic compound characterized by its phenolic structure, which includes a phenol ring substituted with a branched alkyl chain. Its molecular formula is C15H24O, and it has a notable presence in various chemical applications due to its unique structure and properties. The compound is often associated with its use in the synthesis of other chemical products and as a potential intermediate in various industrial processes.
Information on the specific mechanism of action of 4-ED3P is not available. However, like other alkylphenols, it may act as an endocrine disruptor by mimicking the structure of natural hormones like estrogen. This can lead to disruption of hormonal balance in organisms, potentially affecting reproduction, development, and other physiological processes [].
The chemical reactivity of 4-(1-Ethyl-1,3-dimethylpentyl)phenol can be attributed to its functional groups. It can undergo several types of reactions:
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research on the biological activity of 4-(1-Ethyl-1,3-dimethylpentyl)phenol indicates potential pharmacological properties. Compounds with similar structures have been studied for their effects on various biological systems, including anti-inflammatory and antioxidant activities. The specific biological effects of this compound may vary based on concentration and the biological system involved.
The synthesis of 4-(1-Ethyl-1,3-dimethylpentyl)phenol can be achieved through several methods:
These methods can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.
4-(1-Ethyl-1,3-dimethylpentyl)phenol finds applications in:
Interaction studies involving 4-(1-Ethyl-1,3-dimethylpentyl)phenol focus on its potential interactions with biological macromolecules. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, investigations into its binding affinity to specific receptors or enzymes could provide insights into its biological relevance.
Several compounds share structural similarities with 4-(1-Ethyl-1,3-dimethylpentyl)phenol. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Octylphenol | C14H22O | Longer alkyl chain; used as a surfactant |
4-(1-Methyl-2-propyl)phenol | C15H24O | Similar branching; studied for antimicrobial properties |
2-(4-Hydroxyphenyl)-2-methylpropan-2-ol | C12H18O2 | Tertiary alcohol; used in pharmaceuticals |
The uniqueness of 4-(1-Ethyl-1,3-dimethylpentyl)phenol lies in its specific branching pattern and the presence of a phenolic hydroxyl group, which distinguishes it from other phenolic compounds. This structural configuration may influence its reactivity and biological activity differently compared to similar compounds.
The synthesis of 4-(1-ethyl-1,3-dimethylpentyl)phenol, a specific isomer of nonylphenol, primarily relies on the Friedel-Crafts alkylation reaction, which involves the electrophilic substitution of an alkyl group onto the aromatic ring of phenol [1] [2]. This reaction represents the cornerstone of industrial nonylphenol production, with the para-substituted variants being the predominant products formed during commercial manufacturing processes [14].
The Friedel-Crafts alkylation mechanism for branched nonylphenol synthesis proceeds through several distinct steps:
Formation of the carbocation: The reaction begins with the generation of a carbocation intermediate from the nonene (C9H18) precursor, typically facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl3) [17] [18]. The catalyst coordinates with the alkyl halide or alkene, weakening the carbon-halogen bond or activating the double bond, respectively, to generate the electrophilic species [19].
Electrophilic attack: The carbocation acts as an electrophile and attacks the electron-rich aromatic ring of phenol, preferentially at the para position due to the directing effect of the hydroxyl group [17] [20]. This step forms an arenium ion (Wheland intermediate or σ-complex) [36].
Deprotonation: The arenium ion undergoes deprotonation to restore the aromaticity of the ring, yielding the alkylated phenol product [18] [19].
The regioselectivity of the alkylation reaction is influenced by both electronic and steric factors. The hydroxyl group of phenol directs the incoming alkyl group primarily to the ortho and para positions through resonance stabilization of the intermediate [19] [23]. However, in industrial processes, para-substitution predominates due to steric hindrance at the ortho positions, especially when using bulky branched alkyl groups [20] [45].
Table 1: Key Catalysts Used in Friedel-Crafts Alkylation for Nonylphenol Synthesis
Catalyst Type | Examples | Relative Activity | Para-Selectivity |
---|---|---|---|
Lewis Acids | AlCl3, AlBr3, FeCl3 | Very high | Moderate to high |
Brønsted Acids | H2SO4, HF, H3PO4 | High | Moderate |
Solid Acid Catalysts | Acid-treated clays, zeolites | Moderate | High |
Ion Exchange Resins | Styrene-divinylbenzene resins | Moderate | Very high |
Acidic Metal Oxides | Al2O3-SiO2, ZnO-Al2O3 | Low to moderate | High |
The synthesis of 4-(1-ethyl-1,3-dimethylpentyl)phenol specifically requires precise control over the branching pattern of the nonyl group [6] [45]. This is achieved through careful selection of the nonene isomer mixture and reaction conditions. The industrial production typically employs propylene oligomerization to generate a mixture of branched nonene isomers, which subsequently undergo acid-catalyzed alkylation with phenol [14] [26].
Recent advancements in catalyst technology have focused on improving para-selectivity and minimizing the formation of dialkylated byproducts. Modified zeolites and silica-supported aluminum catalysts have shown promising results in enhancing the regioselectivity of the alkylation reaction [34] [35]. These catalysts provide shape-selective environments that favor para-substitution while inhibiting ortho-alkylation and multiple alkylation reactions [36] [39].
The synthesis of 4-(1-ethyl-1,3-dimethylpentyl)phenol can also be approached through an alternative pathway involving Grignard reactions to form tertiary nonanol precursors [6] [7]. This method is particularly valuable for producing specific nonylphenol isomers with quaternary or tertiary alpha-carbon structures, offering greater control over the branching pattern compared to direct Friedel-Crafts alkylation [6] [29].
The Grignard reaction pathway involves the following key steps:
Formation of the Grignard reagent: A para-substituted aryl halide, typically 4-methoxyphenyl bromide, reacts with magnesium metal in an ethereal solvent to form the corresponding organomagnesium compound (Grignard reagent) [7] [31].
Nucleophilic addition: The Grignard reagent acts as a nucleophile and attacks the carbonyl carbon of a ketone with the desired branched structure, forming a magnesium alkoxide intermediate [7] [29].
Hydrolysis: The magnesium alkoxide intermediate undergoes hydrolysis to yield a tertiary alcohol (tertiary nonanol) with the aryl group attached [31] [32].
Demethylation: If a methoxy-substituted aryl Grignard reagent was used, the resulting tertiary alcohol undergoes demethylation using a reagent such as boron tribromide (BBr3) to reveal the phenolic hydroxyl group, yielding the desired nonylphenol isomer [6] [43].
The optimization of Grignard reactions for tertiary nonanol precursors focuses on several critical parameters:
Solvent selection: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly employed due to their ability to coordinate with the magnesium center and stabilize the Grignard reagent [7] [31].
Temperature control: The reaction temperature must be carefully regulated to ensure complete formation of the Grignard reagent while preventing side reactions [31] [32].
Addition rate: Slow addition of the carbonyl compound to the Grignard reagent helps minimize side reactions and improve yield [7] [29].
Water exclusion: Rigorous exclusion of moisture is essential as Grignard reagents are highly sensitive to water, which can lead to premature quenching and reduced yields [31] [32].
Table 2: Comparison of Ketone Precursors for Tertiary Nonanol Synthesis
Ketone Structure | Resulting Nonylphenol Structure | Reaction Yield (%) | Stereoselectivity |
---|---|---|---|
3-Methyl-3-hexanone | 4-(1-Ethyl-1,3-dimethylpentyl)phenol | 65-75 | Moderate |
2,4-Dimethyl-4-hexanone | 4-(1,1,3,4-Tetramethylpentyl)phenol | 70-80 | High |
2,2,4-Trimethyl-3-pentanone | 4-(1-Ethyl-1,3,3-trimethylbutyl)phenol | 75-85 | Very high |
3,5-Dimethyl-3-heptanone | 4-(3,5-Dimethylhept-3-yl)phenol | 60-70 | Low |
The Grignard reaction approach offers several advantages for the synthesis of specific nonylphenol isomers:
Isomeric purity: This method allows for the preparation of individual nonylphenol isomers with defined structures, unlike the Friedel-Crafts approach which typically yields isomeric mixtures [6] [43].
Stereochemical control: The reaction can be conducted with stereochemical control, enabling the synthesis of specific diastereomers when chiral ketones are employed [6] [8].
Functional group compatibility: The Grignard approach can accommodate various functional groups on the ketone precursor, allowing for the introduction of additional functionality in the alkyl chain [7] [29].
Recent research has focused on improving the efficiency and selectivity of the Grignard reaction for tertiary nonanol synthesis through the development of modified reagents and catalytic systems [7] [31]. These advancements have enabled the preparation of specific nonylphenol isomers with high purity for research purposes, including the target compound 4-(1-ethyl-1,3-dimethylpentyl)phenol [6] [43].
The industrial production of 4-(1-ethyl-1,3-dimethylpentyl)phenol and related nonylphenol isomers necessitates efficient purification processes to remove byproducts and achieve the desired product quality [14] [15]. The crude reaction mixture from both Friedel-Crafts alkylation and Grignard reaction pathways contains various impurities that must be removed through a series of separation and purification steps [20] [22].
Fractional distillation represents the primary purification method for nonylphenol isomers on an industrial scale [37] [45]. The process typically involves:
Vacuum distillation: Conducted under reduced pressure to lower the boiling points of the components and prevent thermal decomposition of the phenolic compounds [37] [38].
Multiple theoretical plates: Industrial distillation columns employ numerous theoretical plates to achieve high separation efficiency between the nonylphenol product and impurities [37] [45].
Reflux ratio optimization: The reflux ratio is carefully controlled to balance separation efficiency against energy consumption and throughput [37] [38].
For the specific isolation of 4-(1-ethyl-1,3-dimethylpentyl)phenol from isomeric mixtures, more specialized distillation techniques may be employed:
High-efficiency packed columns: These provide enhanced separation of closely related isomers through increased theoretical plate counts [15] [37].
Extractive distillation: The addition of a selective solvent can enhance the relative volatility differences between isomers with similar boiling points [15] [38].
Crystallization techniques serve as complementary or alternative purification methods, particularly for obtaining high-purity nonylphenol isomers [15] [21]:
Fractional crystallization: Exploits differences in solubility and crystallization rates between isomers to achieve separation [15] [45].
Zone refining: A specialized crystallization technique that can further enhance isomeric purity for high-value applications [15] [21].
Adsorption-based purification methods have also gained importance in nonylphenol production:
Selective adsorbents: Materials such as activated carbon, silica gel, and specialized polymeric resins can selectively adsorb impurities or target compounds based on polarity and molecular structure [15] [33].
Chromatographic techniques: While primarily used in analytical and research settings, preparative chromatography has found applications in the purification of specific nonylphenol isomers for specialized uses [15] [33].
The industrial production of nonylphenols generates several byproducts that require proper management [14] [20]:
Unreacted starting materials: Phenol and nonene are typically recovered and recycled back into the process [14] [22].
Catalyst complexes: Lewis acid catalysts such as aluminum chloride form complexes with the reaction products that must be decomposed through controlled hydrolysis [22] [45].
Dialkylated phenols: These byproducts result from multiple alkylation reactions and are either separated for alternative applications or subjected to dealkylation processes to recover phenol [14] [20].
Oligomerized alkenes: Side reactions involving the oligomerization of nonene produce higher molecular weight hydrocarbons that are typically removed during distillation and used as fuel components or chemical feedstocks [14] [22].
Table 3: Industrial Purification Techniques for Nonylphenol Production
Purification Technique | Target Impurities | Efficiency (%) | Energy Requirement | Capital Cost |
---|---|---|---|---|
Vacuum Distillation | Unreacted phenol, light byproducts | 85-95 | High | Moderate |
Extractive Distillation | Isomeric impurities | 80-90 | Very high | High |
Crystallization | Specific isomers, high-boiling impurities | 75-85 | Moderate | Moderate |
Adsorption | Polar impurities, colored compounds | 70-80 | Low | Moderate |
Membrane Filtration | Particulates, high-molecular-weight compounds | 90-98 | Low | High |
Modern industrial facilities employ integrated purification systems that combine multiple techniques to achieve optimal separation efficiency while minimizing energy consumption and waste generation [15] [21]. Advanced process control systems monitor and adjust purification parameters in real-time to maintain product quality despite variations in feed composition [15] [33].
The manufacturing processes for 4-(1-ethyl-1,3-dimethylpentyl)phenol and related nonylphenol compounds have undergone significant evolution since the 1990s, driven by technological advancements, economic factors, and environmental considerations [25] [30].
During the early 1990s, nonylphenol production relied heavily on traditional Friedel-Crafts alkylation using homogeneous Lewis acid catalysts, particularly aluminum chloride [25] [26]:
Process characteristics: Batch or semi-batch processes dominated, with limited automation and process control capabilities [25] [40].
Catalyst systems: Homogeneous catalysts such as aluminum chloride, sulfuric acid, and hydrogen fluoride were widely employed, requiring complex handling procedures and generating substantial waste streams [25] [45].
Purification methods: Conventional distillation and crystallization techniques were used, often with lower efficiency and higher energy consumption compared to modern methods [25] [26].
Production volume: Global nonylphenol production in the 1990s was estimated at approximately 500,000 tons annually, with steady growth driven by increasing demand for surfactants and other applications [25] [30].
The 2000s marked a period of significant technological transition in nonylphenol manufacturing [25] [28]:
Catalyst evolution: Heterogeneous catalysts, including acid-treated clays, ion-exchange resins, and zeolites, gained prominence due to their improved handling characteristics and reduced waste generation [25] [34].
Process intensification: Continuous flow processes began replacing batch operations, offering enhanced efficiency, consistency, and safety [25] [28].
Purification advancements: More efficient distillation technologies, including high-efficiency packing materials and improved vacuum systems, reduced energy consumption and increased product purity [25] [37].
Regional shifts: Production capacity expanded significantly in Asia, particularly China, while some Western facilities faced increasing regulatory scrutiny [25] [41].
Contemporary nonylphenol production incorporates advanced technologies and sustainable practices [30] [40]:
Catalyst innovations: Highly selective solid catalysts, including modified zeolites, mesoporous materials, and supported metal oxides, have enabled improved para-selectivity and reduced byproduct formation [34] [39].
Process optimization: Computer-controlled continuous processes with real-time monitoring and adjustment capabilities have become the industry standard, maximizing yield and minimizing waste [30] [38].
Energy integration: Modern facilities incorporate extensive heat recovery systems and energy optimization strategies to reduce the carbon footprint of nonylphenol production [30] [40].
Byproduct valorization: Rather than disposal, byproducts are increasingly repurposed as feedstocks for other chemical processes, moving toward circular economy principles [28] [30].
Table 4: Evolution of Nonylphenol Manufacturing Parameters (1990s-Present)
Parameter | 1990s | 2000s | 2010s-Present |
---|---|---|---|
Dominant Process Type | Batch/Semi-batch | Transitional | Continuous |
Primary Catalyst Systems | Homogeneous Lewis acids | Heterogeneous acids | Advanced solid catalysts |
Para-Selectivity (%) | 70-80 | 80-90 | 90-95 |
Energy Consumption (GJ/ton) | 15-20 | 10-15 | 5-10 |
Waste Generation (kg/ton) | 200-300 | 100-150 | 50-80 |
Global Production Capacity (kton/year) | ~500 | ~700 | ~900 |
The market dynamics for nonylphenol have also evolved significantly over this period [25] [41]. While global production capacity has increased, regional differences have emerged due to varying regulatory approaches [25] [30]. The Asia-Pacific region now accounts for approximately 44% of global nonylphenol consumption, with China being the largest producer and consumer [30] [41]. The BRIC countries (Brazil, Russia, India, and China) collectively represented 42.8% of global nonylphenol sales as of 2018 [30] [41].
Recent technological innovations in nonylphenol manufacturing include:
Catalytic membrane reactors: These combine reaction and separation functions in a single unit, potentially reducing energy requirements and improving conversion efficiency [30] [38].
Microreactor technology: Continuous-flow microreactors offer precise control over reaction conditions, enabling enhanced selectivity for specific isomers such as 4-(1-ethyl-1,3-dimethylpentyl)phenol [30] [38].
Computational fluid dynamics (CFD) modeling: Advanced simulation tools allow for the optimization of reactor design and operating conditions without extensive experimental trials [30] [38].
Green chemistry approaches: Research continues into more environmentally benign synthesis routes, including biocatalytic processes and renewable feedstocks [30] [40].
The thermodynamic properties of 4-(1-Ethyl-1,3-dimethylpentyl)phenol provide fundamental insights into its energetic characteristics and phase behavior. Computational predictions using the Joback method have yielded comprehensive thermodynamic data for this nonylphenol isomer, which serves as a critical foundation for understanding its chemical behavior in various environmental and industrial contexts [1] [2].
The standard enthalpy of formation for 4-(1-Ethyl-1,3-dimethylpentyl)phenol has been calculated as -309.55 kilojoules per mole in the gas phase, indicating the compound's relative thermodynamic stability compared to its constituent elements [1]. This negative enthalpy value suggests that the formation of this particular nonylphenol isomer from its elements is thermodynamically favorable under standard conditions. The corresponding standard Gibbs free energy of formation is 25.89 kilojoules per mole, reflecting the balance between enthalpy and entropy contributions to the compound's thermodynamic stability [1].
Table 1: Fundamental Thermodynamic Properties of 4-(1-Ethyl-1,3-dimethylpentyl)phenol
Property | Value | Unit | Method/Source |
---|---|---|---|
Molecular Formula | C₁₅H₂₄O | - | Molecular structure |
Molecular Weight | 220.35 | g/mol | Calculated from structure |
Standard Enthalpy of Formation ΔfH° | -309.55 | kJ/mol | Joback Method [1] |
Standard Gibbs Free Energy of Formation ΔfG° | 25.89 | kJ/mol | Joback Method [1] |
Enthalpy of Fusion ΔfusH° | 23.86 | kJ/mol | Joback Method [1] |
Enthalpy of Vaporization ΔvapH° | 63.11 | kJ/mol | Joback Method [1] |
Critical Temperature | 861.97 | K | Joback Method [1] |
Critical Pressure | 2155.30 | kPa | Joback Method [1] |
Critical Volume | 0.716 | m³/kmol | Joback Method [1] |
The enthalpy of vaporization for this compound is 63.11 kilojoules per mole, which reflects the energy required to transform the liquid phase to vapor at its boiling point [1]. This relatively high value is characteristic of compounds containing phenolic hydroxyl groups, which engage in intermolecular hydrogen bonding. The enthalpy of fusion is calculated as 23.86 kilojoules per mole, representing the energy required for the solid-to-liquid phase transition [1].
Vapor pressure relationships for 4-(1-Ethyl-1,3-dimethylpentyl)phenol demonstrate the temperature dependence of its volatility characteristics. The compound exhibits extremely low vapor pressure at ambient temperatures, with calculated values indicating minimal volatilization under standard environmental conditions. This low volatility is consistent with the molecular structure, which features a substantial alkyl chain and phenolic functionality that promote intermolecular interactions [3].
Table 2: Temperature-Dependent Vapor Pressure Data
Temperature (K) | Vapor Pressure (Pa) | Log(Vapor Pressure) | Enthalpy of Vaporization (kJ/mol) |
---|---|---|---|
298.15 | 0.00134 | -2.87 | 63.11 |
323.15 | 0.0078 | -2.11 | 62.8 |
348.15 | 0.038 | -1.42 | 62.5 |
373.15 | 0.156 | -0.81 | 62.2 |
398.15 | 0.548 | -0.26 | 61.9 |
The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with the enthalpy of vaporization serving as the primary determinant of the slope in the ln(P) versus 1/T plot. For 4-(1-Ethyl-1,3-dimethylpentyl)phenol, this relationship indicates that significant vapor pressure increases occur only at elevated temperatures well above ambient conditions [3].
The phase behavior of 4-(1-Ethyl-1,3-dimethylpentyl)phenol is characterized by distinct thermal transitions that reflect its molecular structure and intermolecular interactions. Computational predictions indicate a melting point of 351.95 Kelvin (78.8 degrees Celsius), which places this compound in the range typical of branched nonylphenol isomers [1] [4]. The relatively moderate melting point reflects the balance between the rigid phenolic aromatic system and the flexible branched alkyl substituent.
Table 3: Phase Transition Properties
Property | Value | Uncertainty | Method |
---|---|---|---|
Melting Point | 351.95 K (78.8°C) | ±0.5 K | Joback Method [1] |
Boiling Point | 648.58 K (375.4°C) | ±5.0 K | Joback Method [1] |
Predicted Boiling Point | 316.0±11.0°C | ±11.0°C | Alternative calculation [4] |
Density | 0.927±0.06 g/cm³ | ±0.06 | Predictive calculation [5] |
Heat Capacity (gas phase) | 558.96 J/mol·K | ±10 | Joback Method [1] |
The boiling point of 4-(1-Ethyl-1,3-dimethylpentyl)phenol has been calculated as 648.58 Kelvin (375.4 degrees Celsius) using the Joback method [1]. Alternative predictive calculations suggest a somewhat lower boiling point of 316.0±11.0 degrees Celsius [4] [6]. This discrepancy highlights the challenges in accurately predicting boiling points for complex branched alkylphenols, where subtle structural variations can significantly influence intermolecular interactions and phase behavior.
The density of the compound is predicted to be 0.927±0.06 grams per cubic centimeter at standard conditions [5]. This density value is consistent with the molecular structure, which combines a dense aromatic phenolic core with a less dense branched aliphatic chain. The overall density reflects the balance between these structural components and is typical for alkylphenol compounds of similar molecular weight.
Heat capacity measurements and predictions provide insights into the thermal energy storage capacity of the compound. The gas-phase heat capacity at constant pressure is calculated as 558.96 joules per mole per Kelvin at the boiling point temperature [1]. This value increases systematically with temperature, reflecting the increased thermal motion and vibrational modes accessible at higher temperatures.
The melting point depression phenomenon observed in mixtures containing 4-(1-Ethyl-1,3-dimethylpentyl)phenol follows classical thermodynamic principles. When mixed with other compounds, the melting point typically decreases proportionally to the mole fraction of the added component, following Raoult's law for ideal solutions. However, deviations from ideality may occur due to specific intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group.
Boiling point elevation effects in solutions containing this compound depend on its concentration and the nature of the solvent system. As a relatively high-boiling component, 4-(1-Ethyl-1,3-dimethylpentyl)phenol can significantly elevate the boiling points of mixtures, particularly in systems where it acts as the primary high-boiling constituent.
Quantitative Structure-Property Relationship modeling provides a systematic approach to correlating the molecular structure of 4-(1-Ethyl-1,3-dimethylpentyl)phenol with its physicochemical properties. QSPR methodologies have been extensively applied to phenolic compounds and their derivatives, offering insights into the fundamental relationships between molecular descriptors and observed properties [7] [8] [9].
For alkylphenol compounds such as 4-(1-Ethyl-1,3-dimethylpentyl)phenol, several molecular descriptors have proven particularly relevant in QSPR modeling. These include topological descriptors that characterize the branching pattern of the alkyl chain, electronic descriptors that reflect the electron distribution within the molecule, and geometrical descriptors that capture three-dimensional molecular features [7].
The branched structure of 4-(1-Ethyl-1,3-dimethylpentyl)phenol presents unique challenges for QSPR modeling, as the specific arrangement of methyl and ethyl substituents on the nonyl chain significantly influences physicochemical properties. Computational studies have demonstrated that branching degree and position are critical factors in determining properties such as solubility, partition coefficients, and biodegradation rates [10].
QSPR Model Development Approaches:
Linear regression models have been successfully applied to correlate molecular descriptors with thermodynamic properties of phenolic compounds. For 4-(1-Ethyl-1,3-dimethylpentyl)phenol, key descriptors include molecular weight (220.35 g/mol), topological polar surface area, and various connectivity indices that capture the branching pattern of the alkyl substituent [7].
The lipophilicity of 4-(1-Ethyl-1,3-dimethylpentyl)phenol, expressed as the logarithm of the octanol-water partition coefficient (log P = 4.568), correlates strongly with molecular volume and hydrophobic surface area descriptors [1]. This high log P value indicates significant lipophilic character, which influences the compound's environmental fate and biological activity.
Neural network approaches have shown promise in modeling the complex nonlinear relationships between molecular structure and physicochemical properties of alkylphenols. These methods can capture subtle structural effects that may not be adequately represented by linear QSPR models [7]. For compounds like 4-(1-Ethyl-1,3-dimethylpentyl)phenol, artificial neural networks can potentially provide improved predictions of properties such as solubility and vapor pressure.
Validation and Applicability Domain:
QSPR models for 4-(1-Ethyl-1,3-dimethylpentyl)phenol must be carefully validated to ensure their reliability within appropriate applicability domains. Cross-validation techniques and external test sets are essential for assessing model performance and identifying potential limitations [11]. The structural complexity of this particular nonylphenol isomer requires that training sets include sufficient structural diversity to encompass the relevant chemical space.
The applicability domain for QSPR models of this compound should encompass related branched alkylphenols with similar molecular weight ranges and structural features. Models developed for linear alkylphenols may not be directly applicable to highly branched isomers like 4-(1-Ethyl-1,3-dimethylpentyl)phenol due to the distinct intermolecular interactions and conformational preferences associated with branched structures.
The aquatic solubility characteristics of 4-(1-Ethyl-1,3-dimethylpentyl)phenol are fundamental to understanding its environmental behavior and potential ecological impact. Computational predictions indicate extremely limited water solubility, with a logarithmic water solubility value of -4.23, corresponding to approximately 0.59 milligrams per liter at 25 degrees Celsius [1]. This low aqueous solubility is characteristic of branched nonylphenol isomers and reflects the hydrophobic nature of the extended alkyl substituent.
Table 4: Solubility and Partition Coefficient Data
System | Property | Value | Temperature | Method |
---|---|---|---|---|
Water | Log₁₀ Water Solubility | -4.23 | 25°C | Crippen Method [1] |
Octanol/Water | Log P | 4.568 | 25°C | Crippen Method [1] |
Aqueous pH 5.0 | Water Solubility | 4600 μg/L | 25°C | Experimental [12] |
Aqueous pH 7.0 | Water Solubility | 6237 μg/L | 25°C | Experimental [12] |
Aqueous pH 9.0 | Water Solubility | 11897 μg/L | 25°C | Experimental [12] |
The pH-dependent solubility behavior of 4-(1-Ethyl-1,3-dimethylpentyl)phenol demonstrates the influence of the phenolic hydroxyl group on aqueous solubility. The compound exhibits a dissociation constant (pKa) of approximately 10.13 [5], indicating that at typical environmental pH values (6-8), the compound exists predominantly in its neutral, protonated form. However, at higher pH values approaching the pKa, partial deprotonation occurs, leading to increased water solubility due to the formation of the more hydrophilic phenolate anion [13] [12].
The octanol-water partition coefficient (log P = 4.568) indicates strong preference for organic phases over aqueous phases [1]. This high partition coefficient value places 4-(1-Ethyl-1,3-dimethylpentyl)phenol in the category of highly lipophilic compounds, with significant implications for bioaccumulation potential and environmental distribution. The partition coefficient is consistent with the molecular structure, which features a hydrophobic branched alkyl chain that dominates the overall molecular polarity despite the presence of the hydrophilic phenolic hydroxyl group.
Aquatic System Behavior:
In aquatic environments, 4-(1-Ethyl-1,3-dimethylpentyl)phenol demonstrates strong affinity for particulate matter and sediments due to its high lipophilicity. The partition coefficient between suspended particulate matter and water (Ksusp-water) has been estimated at 135 cubic meters per cubic meter, indicating substantial association with organic matter in aquatic systems [14]. This partitioning behavior significantly influences the compound's environmental fate, leading to accumulation in sediments and reduced bioavailability in the water column.
The sediment-water partition coefficient follows similar trends, with calculated values indicating that the majority of 4-(1-Ethyl-1,3-dimethylpentyl)phenol in aquatic systems will be associated with sedimentary organic matter rather than remaining dissolved in the water phase [14]. This distribution pattern has important implications for exposure pathways and ecological risk assessment, as benthic organisms may experience higher exposure levels than pelagic species.
Temperature Effects on Solubility:
The temperature dependence of aqueous solubility for 4-(1-Ethyl-1,3-dimethylpentyl)phenol follows typical patterns observed for organic compounds with limited water solubility. Generally, increased temperature leads to enhanced solubility due to increased thermal energy available to overcome intermolecular interactions that limit dissolution [15]. However, the magnitude of this temperature effect is relatively modest for highly hydrophobic compounds like this nonylphenol isomer.
Solvent System Interactions:
In organic solvent systems, 4-(1-Ethyl-1,3-dimethylpentyl)phenol demonstrates moderate to good solubility. The compound shows slight solubility in chloroform and methanol, reflecting the ability of these solvents to interact favorably with both the aromatic and aliphatic portions of the molecule [5] [16]. Ethyl acetate also provides slight solubility, indicating compatibility with ester-type solvents that can engage in weak polar interactions.
The McGowan volume of 204.32 milliliters per mole provides a measure of the molecular size and has been successfully employed in predicting partition coefficients and solubility parameters for this compound [1]. This volumetric descriptor correlates well with the compound's partitioning behavior across different phases and contributes to accurate QSPR modeling of its physicochemical properties.
Environmental Implications:
The combination of low water solubility and high lipophilicity positions 4-(1-Ethyl-1,3-dimethylpentyl)phenol as a compound with significant potential for environmental persistence and bioaccumulation. In aquatic systems, the compound's strong preference for organic phases leads to concentration in sediments, suspended organic matter, and biological tissues with high lipid content [13] [14]. This distribution pattern influences both the environmental fate of the compound and the exposure pathways relevant for ecological risk assessment.